molecular formula C14H17NO5 B14286845 Triticone C

Triticone C

Cat. No.: B14286845
M. Wt: 279.29 g/mol
InChI Key: UEEZHRJFRYRGNC-ODJODULFSA-N
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Description

Triticone C is a spirocyclic lactam compound produced by several plant pathogenic fungi, including Drechslera tritici-repentis . It is a member of the triticone family of mycotoxins but is distinguished from its relatives, such as the bioactive Triticone A, by its lack of chlorosis and necrosis-inducing activity in plant assays . Research indicates that this compound shows no inhibitory activity in enzyme assays, such as those involving the protease ficin, setting it apart from the active compounds in its family . This characteristic makes this compound a critical analytical tool and negative control in comparative phytotoxin research . Scientists utilize this compound to better understand the structure-activity relationships within the triticone family, helping to pinpoint the functional groups essential for biological activity . Its role is vital in studies focused on fungal pathogenesis, the biosynthesis of secondary metabolites in fungi, and the mechanisms of plant-pathogen interactions . This product is labeled "For Research Use Only" (RUO) . This means it is exclusively tailored for laboratory research applications and is not intended for use in diagnostic procedures, clinical use, or any other medical purposes .

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

(6E,10R)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione

InChI

InChI=1S/C14H17NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,11-12,17-18H,2,4H2,1,3H3/b9-5+/t11?,12-,14?/m0/s1

InChI Key

UEEZHRJFRYRGNC-ODJODULFSA-N

Isomeric SMILES

CC/C=C/1\C=CC(=O)[C@@H](C12C(C(=C)N(C2=O)OC)O)O

Canonical SMILES

CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O

Origin of Product

United States

Preparation Methods

Genetic Basis of Biosynthesis

The biosynthesis of this compound is governed by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid gene cluster (Cpa). In Curvularia pallescens, the CpaA gene encodes a 5,698-amino-acid multidomain enzyme responsible for constructing the γ-lactam core. Homologs of this cluster in Ptr (ΔcpaA mutants) abolish this compound production, confirming evolutionary conservation of the pathway.

Enzymatic Mechanisms and Key Reactions

  • Polyketide Chain Assembly : The PKS module catalyzes malonyl-CoA extension to form a tetraketide intermediate.
  • NRPS-Mediated Cyclization : Condensation with L-alanine by the NRPS domain induces γ-lactam ring formation.
  • Post-Modifications :
    • Oxidation: Cytochrome P450 monooxygenases introduce hydroxyl groups at C-5.
    • Methylation: SAM-dependent methyltransferases add the C-13 methyl group.

Table 1: Comparative Analysis of Triticone Biosynthetic Intermediates

Compound Molecular Formula Key Functional Groups Bioactivity (Ptr)
Triticone A/B C₁₅H₁₅NO₃ α,β-Unsaturated ketone Phytotoxic
This compound/D C₁₅H₁₇NO₃ Saturated ketone Weakly active

Fermentation and Extraction Protocols

Culture Conditions for Optimal Production

This compound production in Ptr requires submerged fermentation under specific conditions:

  • Medium : Wheat bran extract (5% w/v), peptone (1% w/v), KH₂PO₄ (0.2% w/v).
  • Temperature : 25°C with agitation at 150 rpm.
  • Duration : 14–21 days for maximal yield (∼12 mg/L).

Table 2: Fermentation Parameters for this compound Production

Parameter Optimal Value Yield Impact
pH 6.0–6.5 ±20% efficiency
Dissolved Oxygen 40–60% saturation Critical for PKS activity
Inoculum Density 10⁶ spores/mL Linear scaling

Purification and Isolation Techniques

  • Extraction : Ethyl acetate partitioning of culture filtrates.
  • Chromatography :
    • Silica gel column (hexane:ethyl acetate gradient).
    • HPLC (C₁₈ column, 70% MeOH/H₂O) for final purification.

Analytical Characterization of this compound

Spectroscopic Methods and Data Interpretation

  • HR-LC-MS/MS : [M+H]⁺ m/z 280.1178 (calc. 280.1184), fragment ions at m/z 262.1072 (loss of H₂O) and 234.1125 (C₉H₁₄NO₃⁺).
  • NMR : δH 5.21 (d, J=8.4 Hz, H-5), δC 178.9 (C-1, lactam carbonyl).

Comparative Analysis with Related Triticones

This compound’s reduced bioactivity correlates with saturation of the C-4/C-5 double bond present in Triticone A/B. This modification decreases electrophilicity, impairing thiol-binding capacity in host plants.

Chemical Reactions Analysis

Triticone C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

Triticone C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a molecular probe to study enzyme inhibition and other biochemical processes. In biology, this compound is studied for its antimicrobial properties and its role in plant-pathogen interactions.

Mechanism of Action

The mechanism of action of triticone C involves the inhibition of enzymes that contain thiol functional groups. This inhibition affects various physiological functions, including photosynthesis and cellular respiration. The molecular targets of this compound include enzymes involved in these processes, and the pathways affected are those related to energy production and metabolic regulation .

Comparison with Similar Compounds

Triticone A/B vs. Triticone C/D

Property Triticone A/B This compound/D
Molecular Formula C₁₄H₁₅NO₅ C₁₄H₁₇NO₅
Mass ([M + H]⁺) 278.1028 (error: -1.8 ppm) 280.1178 (error: -2.5 ppm)
Phytotoxicity Strong (necrosis in wheat) Weak activity
Isomerism Interconvertible enantiomers Three chiral centers; 8 possible stereoisomers (12 detected)
Role in Pathogenesis Disrupts photosynthesis Unknown; hypothesized as precursors/degradation products

Key Findings :

  • Triticone A/B are primary phytotoxins , causing necrotic lesions in wheat, while this compound/D likely serve as biosynthetic intermediates or artifacts of rearrangement .
  • The additional two hydrogen atoms in this compound/D suggest reduction of a double bond compared to A/B, which correlates with reduced bioactivity .

Triticones vs. Curvupallides

Curvupallides, produced by the endophytic fungus C. pallescens, are structurally analogous fused pyrone/γ-lactam compounds. Despite sharing a homologous biosynthetic gene cluster (Cpa), curvupallides lack phytotoxicity and are inactive in plant assays at 100 μg ml⁻¹ .

Property Triticones Curvupallides
Core Structure Spirocyclic γ-lactam Fused pyrone/γ-lactam
Biosynthetic Cluster Ttc (Ptr-specific) Cpa (C. pallescens)
Bioactivity Phytotoxic (A/B) or weak (C/D) Non-toxic

Key Insights :

  • The Ttc and Cpa clusters share 91% amino acid similarity in their PKS-NRPS hybrid genes, yet their products diverge functionally .
  • Structural differences in the γ-lactam ring system may explain the disparity in phytotoxicity .

Stereochemical Complexity

This compound/D exhibit three chiral centers, theoretically yielding eight stereoisomers. However, 12 compounds with the molecular formula C₁₄H₁₇NO₅ were detected in Ptr cultures, suggesting additional rearrangement or degradation products . In contrast, triticone A/B exist as a racemic mixture due to retro-aldol-type reactions during purification .

Data Tables

Table 1: Comparative Mass Spectrometry Data

Compound Calculated [M + H]⁺ Experimental [M + H]⁺ Error (ppm)
Triticone A/B 278.1028 278.1023 -1.8
This compound/D 280.1185 280.1178 -2.5

Source: Hallock et al. (1993); Rawlinson et al. (2019)

Table 2: Phytotoxic Activity in Plant Assays

Compound Activity Level Observed Effect
Triticone A/B Strong Yellowish-brown necrosis
This compound/D Weak Minor lesion formation
Curvupallides None No effect at 100 μg ml⁻¹

Research Implications

  • The structural similarity between triticones and curvupallides highlights the evolutionary flexibility of PKS-NRPS systems in fungi .
  • Weak activity in this compound/D suggests a role in chemical defense or ecological niche adaptation rather than direct pathogenesis .

Q & A

Q. Example Table: PICO Framework Application

ElementDescription
PopulationAspergillus terreus cultures
InterventionThis compound (10–100 µM)
ComparisonTriticone B, Fluconazole
OutcomeErgosterol synthesis inhibition (LC-MS/MS)

Basic: What strategies ensure a rigorous literature review for this compound studies?

Methodological Answer:

  • Systematic Search : Use databases (PubMed, Scopus) with keywords: "this compound," "secondary metabolites," "antifungal activity," "biosynthesis pathways." Exclude non-peer-reviewed sources (e.g., ) .
  • Gap Analysis : Compare findings from Triticone B (well-studied) to this compound (understudied), noting structural similarities and functional divergences .

Basic: How to design a replicable experimental protocol for this compound bioactivity assays?

Methodological Answer:

  • Variables : Define independent (e.g., concentration), dependent (e.g., fungal growth inhibition), and controlled variables (e.g., temperature, media pH) .
  • Replication : Include triplicate trials and negative/positive controls (e.g., solvent-only controls, azole antifungals) .

Q. Example Table: Experimental Variables

Variable TypeExample
IndependentThis compound concentration (0–200 µM)
DependentHyphal growth inhibition (%)
ControlledIncubation temperature (37°C)

Advanced: How to address contradictory data in this compound’s dose-response relationships?

Methodological Answer:

  • Sensitivity Analysis : Test whether outliers arise from instrument error (e.g., HPLC calibration) or biological variability .
  • Triangulation : Cross-validate results using multiple methods (e.g., spectrophotometry vs. LC-MS for ergosterol quantification) .

Advanced: What multivariate experimental designs are suitable for studying this compound’s synergistic effects?

Methodological Answer:

  • Factorial Design : Test interactions between this compound and adjuvants (e.g., surfactants) across multiple concentrations .
  • Response Surface Methodology (RSM) : Optimize parameters (pH, temperature) for maximal antifungal activity .

Advanced: How to ensure ethical and reproducible data sharing for this compound research?

Methodological Answer:

  • Data Anonymization : Share raw data in public repositories (e.g., Zenodo) with metadata on experimental conditions .
  • Replication Guidelines : Provide step-by-step protocols for compound extraction and bioassays in supplementary materials .

Advanced: What methodologies resolve conflicting hypotheses about this compound’s biosynthetic pathway?

Methodological Answer:

  • Comparative Genomics : Use tools like antiSMASH to compare gene clusters in Aspergillus strains producing this compound vs. B .
  • Isotope Tracing : Employ ¹³C-labeled precursors to map metabolic fluxes in pathway elucidation .

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